
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate has been studied and used in a variety of scientific research applications. It has been used to study the effects of various compounds on cell growth and metabolism, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of various hormones on cell physiology, including the effects of glucocorticoids and other hormones on cell growth and metabolism. Additionally, this compound has been used to study the effects of various compounds on the immune system, as well as to investigate the mechanisms of action of various antibiotics.
Wirkmechanismus
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and phosphodiesterases. It has also been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2. In addition, this compound has been shown to interact with certain receptors, such as the glucocorticoid receptor and the estrogen receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and phosphodiesterases. Additionally, this compound has been shown to affect the expression of certain genes, such as those involved in the regulation of cell growth and metabolism. It has also been shown to affect the activity of certain proteins, such as cyclooxygenase-2. Finally, this compound has been shown to interact with certain receptors, such as the glucocorticoid receptor and the estrogen receptor.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is non-toxic and has a relatively low molecular weight. Additionally, it has a wide range of applications, from studying the effects of various compounds on cell growth and metabolism to investigating the mechanisms of action of various drugs. However, this compound also has some limitations. For example, it is not very soluble in water, and it can be difficult to accurately measure its concentration in a solution.
Zukünftige Richtungen
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate has a wide range of potential future directions. For example, it could be used to study the effects of various compounds on the immune system and to investigate the mechanisms of action of various antibiotics. Additionally, it could be used to study the effects of various hormones on cell physiology, as well as to investigate the effects of glucocorticoids and other hormones on cell growth and metabolism. Finally, it could be used to study the effects of various compounds on gene expression, as well as to investigate the mechanisms of action of various drugs.
Synthesemethoden
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate can be synthesized from the reaction of 5-isopropyl-1H-pyrrole-2-carboxylic acid and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate product, which is then converted to this compound. This method of synthesis is both simple and cost-effective, making it an attractive option for researchers.
Eigenschaften
IUPAC Name |
methyl 5-propan-2-yl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-5-8(10-7)9(11)12-3/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKRBDOGJRRHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


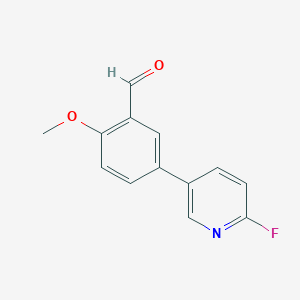

![tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6322289.png)
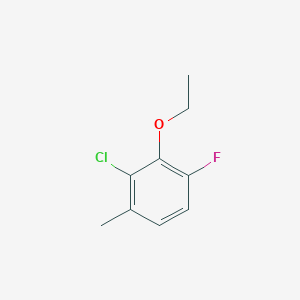
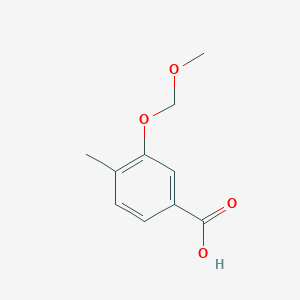
![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)
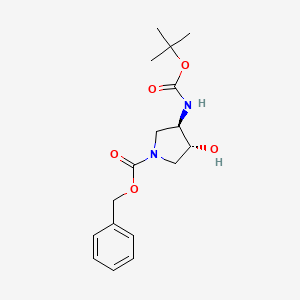
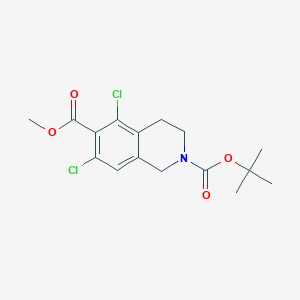
![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)
![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)